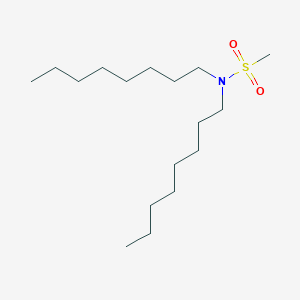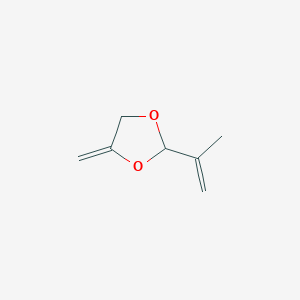
4-Methylidene-2-(prop-1-en-2-yl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylidene-2-(prop-1-en-2-yl)-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-2-(prop-1-en-2-yl)-1,3-dioxolane typically involves the reaction of appropriate aldehydes or ketones with diols under acidic conditions. The reaction conditions often require a catalyst to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylidene-2-(prop-1-en-2-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Methylidene-2-(prop-1-en-2-yl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Methylidene-2-(prop-1-en-2-yl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylidene-1,3-dioxolane
- 4-Methyl-2-(prop-1-en-2-yl)-1,3-dioxane
- 2-Methyl-1,3-dioxolane
Uniqueness
4-Methylidene-2-(prop-1-en-2-yl)-1,3-dioxolane is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its dioxolane ring and methylidene group make it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
139614-42-9 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
4-methylidene-2-prop-1-en-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H10O2/c1-5(2)7-8-4-6(3)9-7/h7H,1,3-4H2,2H3 |
Clé InChI |
RBGGZAIUZSYMSR-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1OCC(=C)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
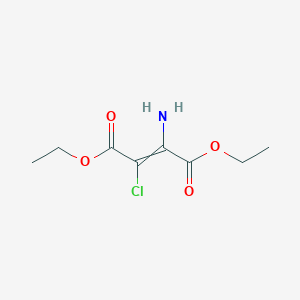
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
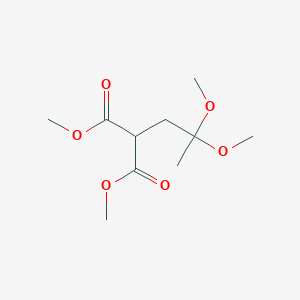
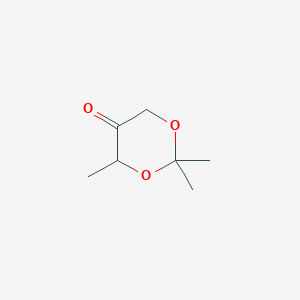
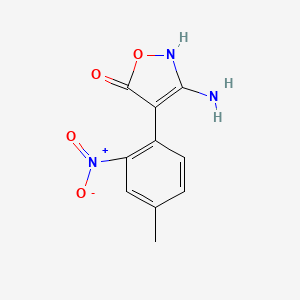

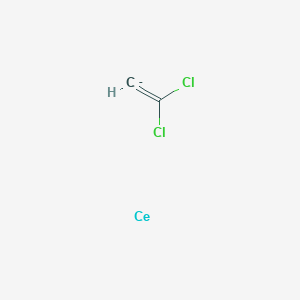
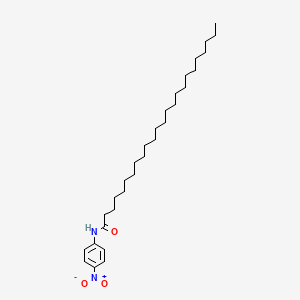
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
